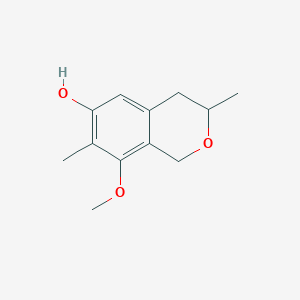
3,7-Dimethyl-6-hydroxy-8-methoxyisochroman
Cat. No. B8367575
M. Wt: 208.25 g/mol
InChI Key: KWIKQUSBJBIMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05922889
Procedure details


A method for synthesizing isochromans comprising reacting 3,7-dimethyl-6,8-dimethoxyisochroman with sodium ethyl thiolate or hydride reagents in DMF to produce 3,7-dimethyl-6-hydroxy-8-methoxyisochroman.
[Compound]
Name
isochromans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3,7-dimethyl-6,8-dimethoxyisochroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
sodium ethyl thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[C:6]([O:15][CH3:16])[C:7]([CH3:14])=[C:8]([O:12]C)[CH:9]=2)[CH2:4][O:3]1.[H-]>CN(C=O)C>[CH3:1][CH:2]1[CH2:11][C:10]2[C:5](=[C:6]([O:15][CH3:16])[C:7]([CH3:14])=[C:8]([OH:12])[CH:9]=2)[CH2:4][O:3]1
|
Inputs


Step One
[Compound]
|
Name
|
isochromans
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
3,7-dimethyl-6,8-dimethoxyisochroman
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1OCC2=C(C(=C(C=C2C1)OC)C)OC
|
Step Three
[Compound]
|
Name
|
sodium ethyl thiolate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1OCC2=C(C(=C(C=C2C1)O)C)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
